(R)-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate
Overview
Description
®-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a chloropyridazinyl moiety, and a methylpiperazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloropyridazine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The tert-butyl group is introduced through a subsequent alkylation step using tert-butyl bromide or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability. The choice of reagents, solvents, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridazinyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, reduction may produce dechlorinated derivatives, and substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
®-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
6-chloropyridazin-3-yl derivatives: These compounds share the chloropyridazinyl moiety and exhibit similar chemical reactivity and biological activity.
Piperazine derivatives: Compounds with a piperazine core structure, such as homopiperazine and substituted piperazines, have comparable properties and applications.
Uniqueness
®-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate is unique due to the combination of its tert-butyl, chloropyridazinyl, and methylpiperazine groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl (2R)-4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-9-18(12-6-5-11(15)16-17-12)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAITYMWAJRUNA-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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